![molecular formula C15H24ClNO B1406811 [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417569-93-7](/img/structure/B1406811.png)
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Overview
Description
Scientific Research Applications
Acaricidal Applications
This compound has been studied for its potential use as an acaricide, which is an agent that kills ticks and mites. The related compound, 2,4-di-tert-butylphenol, has shown significant acaricidal properties . It’s plausible that [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride could be engineered to enhance these properties, potentially leading to more effective treatments against acarids in agricultural settings.
Repellent Properties
Similar to its acaricidal applications, this compound may also serve as a repellent. The structure suggests that it could be effective in deterring pests, much like its analogs which have demonstrated repellent activities against the carmine spider mite . This application could be particularly useful in integrated pest management strategies.
Oviposition Deterrence
The ability to deter oviposition (egg-laying) is another potential application. Compounds with similar structures have been used to prevent mites from laying eggs, thereby disrupting their life cycle and reducing population growth . This could be a valuable tool for controlling pest populations in both agricultural and domestic environments.
Neurotransmitter Interaction
Research on related compounds has indicated that they can affect the levels of neurotransmitters in pests by inhibiting enzymes like monoamine oxidase (MAO) . This suggests that [2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride might be used in neurological studies or as a model to understand neurotransmitter dynamics.
Optoelectronic Materials
The compound’s structure, which includes a tert-butylphenoxy group, hints at potential applications in optoelectronics. Similar structures have been used in the development of materials for organic photovoltaics and organic field-effect transistors due to their high electron mobility and strong π–π intermolecular interactions .
Bio-Labelling and Sensors
Due to its potential fluorescence properties, this compound could be used in bio-labelling and sensor applications. The tert-butylphenoxy group may confer stability and a wide color range, making it suitable for tagging biological samples or developing sensors that require stable fluorescent markers .
Supramolecular Assemblies
The unique structural features of this compound make it a candidate for creating supramolecular assemblies. These are large structures formed from individual molecules that are held together by non-covalent bonds, which can be used in a variety of applications, including drug delivery systems and nanotechnology .
Safety and Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-10-14(16)11-4-5-11;/h6-9,11,14H,4-5,10,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOZKOUGKXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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